molecular formula C14H17ClN2O B2741508 2-Chloro-N-[2-(1,4-dimethylindol-3-yl)ethyl]acetamide CAS No. 2411317-89-8

2-Chloro-N-[2-(1,4-dimethylindol-3-yl)ethyl]acetamide

Cat. No.: B2741508
CAS No.: 2411317-89-8
M. Wt: 264.75
InChI Key: KNBLSELKRCHZPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the chlorination of an indole derivative followed by acetylation. Detailed synthetic pathways and reaction conditions can be found in relevant literature .


Physical and Chemical Properties Analysis

  • Melting Point : Approximately 201-204°C (literature value) .

Safety and Hazards

  • Toxicity : Oral toxicity (H302), mutagenicity (Muta. 2), and aquatic chronic toxicity (Aquatic Chronic 2) are potential concerns .

Future Directions

: Sigma-Aldrich. (2024). 2-Chloro-N,N-dimethylethylamine hydrochloride. Retrieved from here.

Properties

IUPAC Name

2-chloro-N-[2-(1,4-dimethylindol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-10-4-3-5-12-14(10)11(9-17(12)2)6-7-16-13(18)8-15/h3-5,9H,6-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBLSELKRCHZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(C=C2CCNC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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